molecular formula C9H17N3OS B5850177 1,2,2,5,5-Pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide

1,2,2,5,5-Pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide

Cat. No.: B5850177
M. Wt: 215.32 g/mol
InChI Key: INKHMKNNXQSIBH-UHFFFAOYSA-N
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Description

1,2,2,5,5-Pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its unique substitution pattern, which includes multiple methyl groups and an oxidoimidazolium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,5,5-Pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide typically involves the cyclization of amido-nitriles. A common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the nickel-catalyzed cyclization process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,2,5,5-Pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl groups and other substituents can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted imidazoles.

Scientific Research Applications

1,2,2,5,5-Pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,2,5,5-Pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s oxidoimidazolium core is believed to play a crucial role in its biological activity. It can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrasubstituted Imidazoles: These compounds share a similar imidazole core but differ in their substitution patterns.

    2-Substituted-1-(3,4,5-Trimethoxyphenyl)-1H-Imidazole: Known for its anticancer activity.

Uniqueness

1,2,2,5,5-Pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide is unique due to its specific substitution pattern and the presence of an oxidoimidazolium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,2,2,5,5-pentamethyl-3-oxidoimidazol-3-ium-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3OS/c1-8(2)6(7(10)14)12(13)9(3,4)11(8)5/h1-5H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKHMKNNXQSIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C(N1C)(C)C)[O-])C(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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